4-Hydroxy-3-chloro-1-butene
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Overview
Description
4-Hydroxy-3-chloro-1-butene is an organic compound with the molecular formula C4H7ClO It is a chlorinated butene derivative, characterized by the presence of a hydroxyl group (-OH) and a chlorine atom (-Cl) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-chloro-1-butene can be achieved through several methods. One common approach involves the chlorination of 1,3-butadiene followed by hydrolysis. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-chloro-1-butene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions include aldehydes, alcohols, and various substituted butenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-chloro-1-butene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-chloro-1-butene involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can undergo nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-butene: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Chloro-1-butanol: Contains a hydroxyl group but differs in the position of the chlorine atom.
1-Chloro-3-methyl-2-butene: Has a different substitution pattern, affecting its chemical properties.
Uniqueness
4-Hydroxy-3-chloro-1-butene is unique due to the presence of both a hydroxyl group and a chlorine atom on the butene backbone
Properties
IUPAC Name |
2-chlorobut-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-4(5)3-6/h2,4,6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBIWDGYHRVZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996902 |
Source
|
Record name | 2-Chlorobut-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75455-41-3 |
Source
|
Record name | 4-Hydroxy-3-chloro-1-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075455413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobut-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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